
4-((2-Phenyl-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Phenyl-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide is a complex organic compound that features an indole core, a pyrimidine ring, and a sulfonamide group. This compound is part of a broader class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Phenyl-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Azo Coupling: The indole derivative is then subjected to azo coupling with a diazonium salt derived from aniline. This step introduces the azo group (-N=N-) into the molecule.
Sulfonamide Formation: The final step involves the reaction of the azo-indole derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-((2-Phenyl-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the indole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Oxidized derivatives of the indole and pyrimidine rings.
Reduction: Amines derived from the cleavage of the azo bond.
Substitution: Various substituted indole and pyrimidine derivatives.
Scientific Research Applications
4-((2-Phenyl-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antiviral, anticancer, and antimicrobial activities.
Biological Research: The compound is used to investigate biological pathways and molecular interactions.
Industrial Applications: It can be used in the development of dyes and pigments due to its azo group
Mechanism of Action
The mechanism of action of 4-((2-Phenyl-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to effects such as inhibition of cell proliferation or induction of apoptosis
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Phenyl-1H-indol-3-yl)azo)-N-(4-nitrophenyl)benzenesulfonamide
- 4-((2-Phenyl-1H-indol-3-yl)azo)-N-(4-methoxyphenyl)benzenesulfonamide
Uniqueness
4-((2-Phenyl-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide is unique due to its specific combination of an indole core, azo group, pyrimidine ring, and sulfonamide group.
Properties
CAS No. |
88151-91-1 |
|---|---|
Molecular Formula |
C24H18N6O2S |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
4-[(2-phenyl-1H-indol-3-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C24H18N6O2S/c31-33(32,30-24-25-15-6-16-26-24)19-13-11-18(12-14-19)28-29-23-20-9-4-5-10-21(20)27-22(23)17-7-2-1-3-8-17/h1-16,27H,(H,25,26,30) |
InChI Key |
WMRVEYZSCYAQIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)N=NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dichloro-2-(5,7-dichloro-4-methyl-3-oxobenzo[B]thien-2(3H)-ylidene)-1,2-dihydro-3H-indol-3-one](/img/structure/B12767993.png)

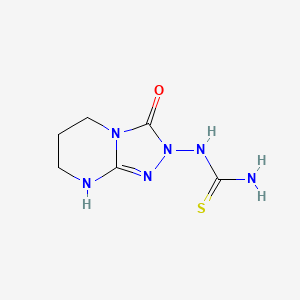
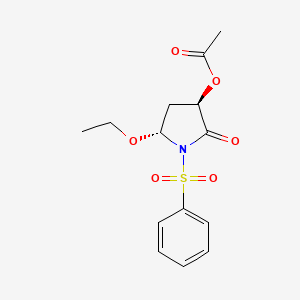

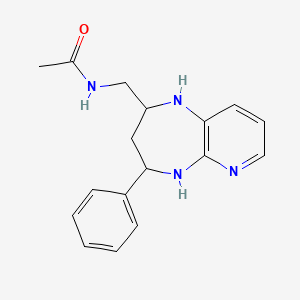
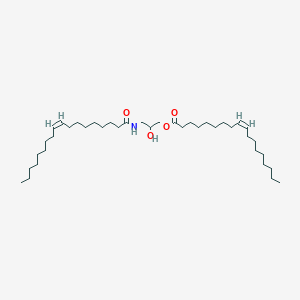
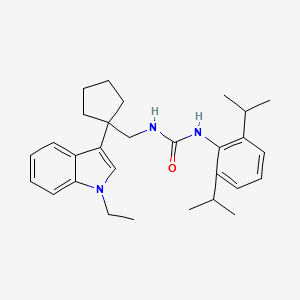
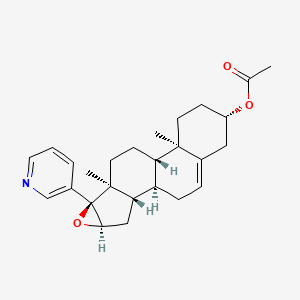

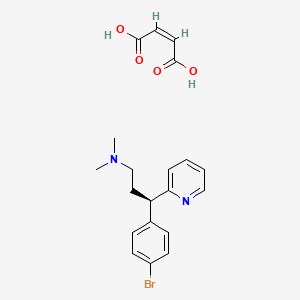
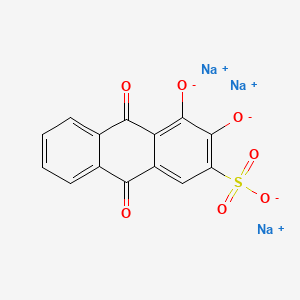
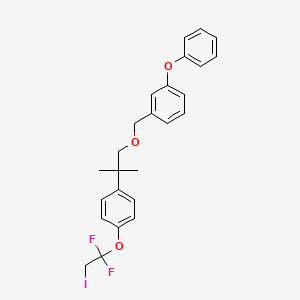
![benzenesulfonic acid;3-methyl-5-[(E)-1-(4-methylsulfonylphenyl)-2-[3-[6-(2-methylsulfonylpropan-2-yl)quinolin-8-yl]phenyl]ethenyl]-1,2,4-oxadiazole](/img/structure/B12768075.png)
